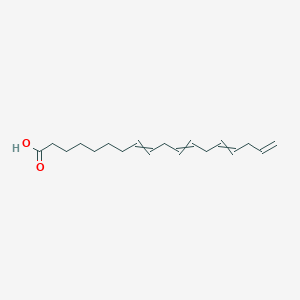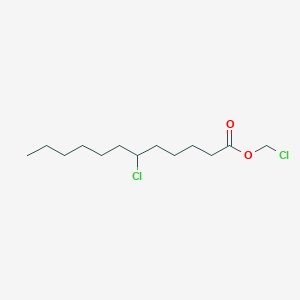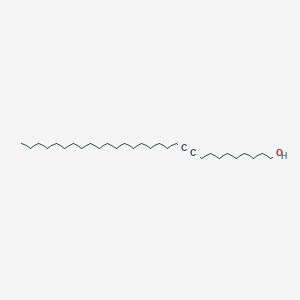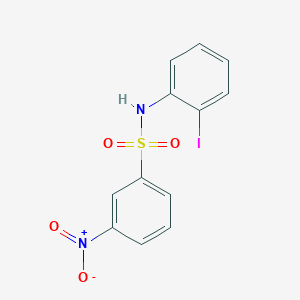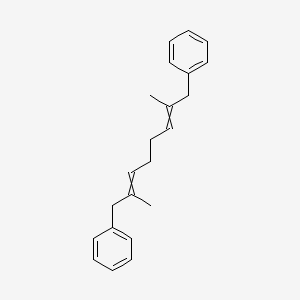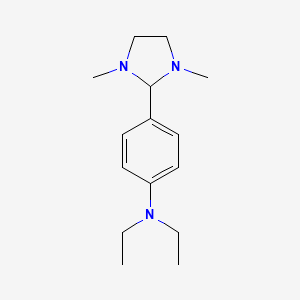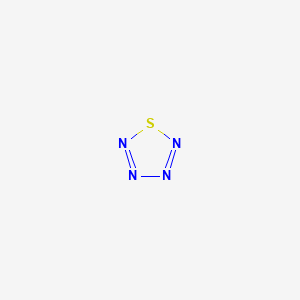
Thiatetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiatetrazole is a heterocyclic compound containing a sulfur atom and a tetrazole ring, which consists of four nitrogen atoms and one carbon atom. This unique structure imparts distinct chemical properties to this compound, making it a compound of interest in various scientific fields, including medicinal chemistry, material science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiatetrazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with sodium azide under acidic conditions. This reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper or zinc salts may be employed to enhance the reaction efficiency and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Thiatetrazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound typically yields thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Thiatetrazole has a wide range of applications in scientific research:
Chemistry: this compound derivatives are used as building blocks in the synthesis of more complex molecules.
Biology: this compound-containing compounds have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: this compound derivatives are being explored for their potential use in drug development, particularly as antifungal and anticancer agents.
Industry: this compound is used in the production of high-energy materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of thiatetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing this compound to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Tetrazole: Similar to thiatetrazole but lacks the sulfur atom. Tetrazole is widely used in medicinal chemistry as a bioisostere for carboxylate groups.
Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring. Thiazole derivatives are known for their antimicrobial and anticancer properties.
Thiadiazole: Contains two nitrogen atoms and a sulfur atom in a five-membered ring. Thiadiazole derivatives are used in agriculture and pharmaceuticals.
Uniqueness of this compound: this compound’s unique combination of a sulfur atom and a tetrazole ring imparts distinct chemical properties that are not found in other similar compounds. This makes this compound a valuable compound for various applications, particularly in the development of new drugs and high-energy materials.
Propiedades
Número CAS |
81671-99-0 |
|---|---|
Fórmula molecular |
N4S |
Peso molecular |
88.09 g/mol |
Nombre IUPAC |
thiatetrazole |
InChI |
InChI=1S/N4S/c1-2-4-5-3-1 |
Clave InChI |
PMKIYXFOEJFWIC-UHFFFAOYSA-N |
SMILES canónico |
N1=NSN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


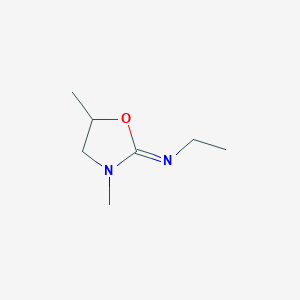
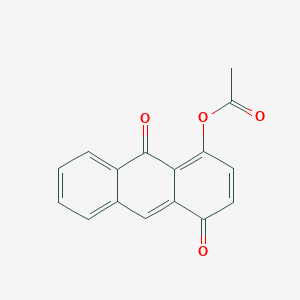
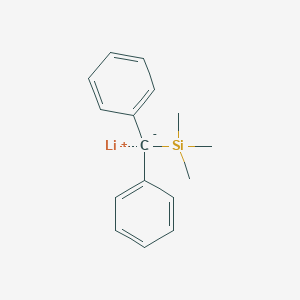
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
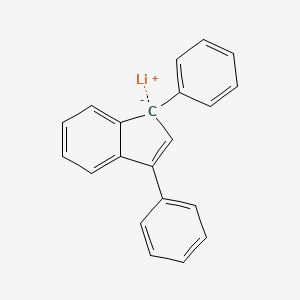
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

